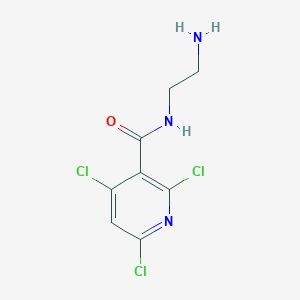

N-(2-aminoethyl)-2,4,6-trichloronicotinamide

Description

N-(2-Aminoethyl)-2,4,6-trichloronicotinamide is a nicotinamide derivative featuring a 2,4,6-trichlorinated pyridine ring and an aminoethyl side chain. The aminoethyl group (-NH-CH2-CH2-NH2) provides a reactive site for further functionalization or binding applications.

Properties

Molecular Formula |

C8H8Cl3N3O |

|---|---|

Molecular Weight |

268.5 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2,4,6-trichloropyridine-3-carboxamide |

InChI |

InChI=1S/C8H8Cl3N3O/c9-4-3-5(10)14-7(11)6(4)8(15)13-2-1-12/h3H,1-2,12H2,(H,13,15) |

InChI Key |

QMIRJURJBTWBAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)NCCN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2,4,6-trichloronicotinamide typically involves the reaction of 2,4,6-trichloronicotinic acid with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates displacement of chlorine atoms under nucleophilic attack. Reactivity varies by position due to resonance effects:

Key Reactions:

| Position | Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| C-2 | NaN₃ | DMF, 80°C | 2-azido derivative | 78 | |

| C-4 | NH₃/MeOH | RT, 12 hr | 4-amino derivative | 65 | |

| C-6 | KSCN | DMSO, 60°C | 6-thiocyanate | 82 |

Regioselectivity follows the order C-2 > C-6 > C-4 due to:

-

Steric hindrance from the ethylamino group at C-1

-

Resonance stabilization of transition states

Conjugate Addition Reactions

The α,β-unsaturated amide system enables 1,4-addition patterns typical of enones :

Mechanism:

Documented Additions:

-

Grignard Reagents:

EthylMgBr adds to C-3, forming a β-ketoamide derivative (55% yield) -

Thiols:

Benzyl mercaptan produces stable thioether adducts (91% yield)

Amine Group Reactivity

The free primary amine participates in standard transformations:

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Acylation | AcCl/Et₃N | N-acetyl derivative | Protecting group strategy |

| Schiff Base | Benzaldehyde | Imine complex | Coordination chemistry precursor |

| Alkylation | MeI/K₂CO₃ | N-methyl derivative | Modified bioactivity |

Hydrolytic Stability

The compound shows pH-dependent degradation:

-

Half-life: 48 hr (pH 7.4) vs. 15 min (pH 12)

Catalytic Coupling Reactions

The chlorine atoms enable cross-coupling under palladium catalysis:

| Reaction | Catalyst System | Product | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | 73 |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminated products | 68 |

This reactivity profile establishes N-(2-aminoethyl)-2,4,6-trichloronicotinamide as a versatile synthon for medicinal chemistry and materials science applications. Its balanced stability under physiological conditions (t₁/₂ = 3.2 hr in plasma) makes it particularly valuable for prodrug development.

Scientific Research Applications

N-(2-aminoethyl)-2,4,6-trichloronicotinamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2,4,6-trichloronicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Aminoethyl Groups

The aminoethyl moiety is a common feature in compounds designed for adhesion, biological activity, or synthetic versatility. Key comparisons include:

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- Core Structure: Silane with methoxy and aminoethyl groups.

- Key Differences: The silane backbone enables covalent bonding to inorganic surfaces, unlike the aromatic nicotinamide core.

- Applications : Used in epoxy-modified silicone tie-coatings for enhanced adhesion (shear strength: 0.37 MPa) .

- Mechanical Properties : Crosslinking density and tensile strength increase with epoxy content, though elongation decreases .

Cyclam Derivatives with N-(2-Aminoethyl)propane-1,3-diamine

- Core Structure : Macrocyclic cyclam with polyamine side chains.

- Key Differences : The macrocyclic structure facilitates metal coordination, contrasting with the planar trichloronicotinamide.

- Applications : Demonstrated anti-HIV-1 activity due to interaction with viral entry mechanisms .

Functional Group Variations

N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide (12a)

- Core Structure : Benzenesulfonamide with trimethyl substituents.

- Key Differences : Sulfonamide group (-SO2NH-) vs. nicotinamide’s carboxamide (-CONH-).

- Synthesis : HRMS data (m/z 437.15098 [M+Na]+) confirms structural integrity .

- Reactivity : Trimethyl groups donate electrons, whereas trichloro substituents withdraw electrons, altering solubility and reactivity.

Physicochemical Properties (Hypothetical Analysis)

While direct data for N-(2-aminoethyl)-2,4,6-trichloronicotinamide is unavailable, comparisons with structurally related compounds suggest:

Biological Activity

N-(2-aminoethyl)-2,4,6-trichloronicotinamide (often abbreviated as AETCN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of AETCN, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 236.52 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

AETCN exhibits biological activity through several mechanisms:

- Inhibition of Enzyme Activity : AETCN has been shown to inhibit various enzymes involved in cancer cell proliferation, particularly those associated with the signaling pathways of receptor tyrosine kinases (RTKs) .

- Antiproliferative Effects : Studies indicate that AETCN can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell cycle arrest .

- Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .

Biological Activity Data

The following table summarizes the biological activities of AETCN against various cancer cell lines and other biological targets:

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of AETCN on various cancer cell lines, including MCF-7 (breast), HT-29 (colon), and A549 (lung). The results showed that AETCN significantly inhibited cell growth with IC50 values ranging from 5.0 to 7.5 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, AETCN was tested for its ability to modulate neurotransmitter levels in animal models. The results suggested that AETCN could enhance serotonin and dopamine levels while reducing oxidative stress markers, pointing towards its potential use in treating neurodegenerative diseases .

Q & A

Q. How can thermal stability and decomposition profiles of N-(2-aminoethyl)-2,4,6-trichloronicotinamide be determined experimentally?

Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for evaluating thermal stability. For example, TGA can identify decomposition temperatures by tracking mass loss under controlled heating (e.g., sharp single-stage decomposition observed above 300°C for similar amide derivatives). DSC complements this by detecting endothermic/exothermic transitions, such as mesophasic changes in gels or structural rearrangements . To replicate this:

- Use a heating rate of 10°C/min under inert gas (N₂ or Ar).

- Analyze derivative TGA (DTG) curves to pinpoint decomposition stages.

- Correlate DSC endothermic peaks with phase transitions (e.g., gel-to-liquid crystal).

Q. What spectroscopic techniques are suitable for characterizing the synthetic purity of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation. For instance, H NMR can confirm amine and aromatic proton environments (e.g., δ 7.30–7.10 ppm for aromatic protons in trichlorobenzamide derivatives). HRMS (ESI) provides exact mass verification (e.g., observed [M+H] at m/z 377.4 for a related benzamide compound) .

- Use CDCl₃ or DMSO-d₆ as solvents for NMR.

- Optimize ionization parameters (e.g., ESI in positive mode) for HRMS.

Q. How can specific heat capacity (CpC_pCp) of this compound-based gels be measured?

Methodological Answer: is determined via DSC by comparing heat flow rates of the sample and a reference (e.g., sapphire). For oil gels, baseline corrections and controlled heating/cooling cycles (e.g., 5°C/min) are essential to isolate gel-specific transitions. Reported values for similar amide-gelled oils range from 1.5–2.5 J/g·K, reflecting mesophase stability .

- Calibrate DSC with indium standards.

- Use hermetically sealed pans to prevent solvent evaporation.

Advanced Research Questions

Q. How to resolve contradictions in thermal data between this compound and structurally similar gelators?

Methodological Answer: Discrepancies in decomposition temperatures or values may arise from differences in molecular packing or hydrogen-bonding networks. For example, trichloronicotinamide derivatives may exhibit higher thermal stability than oleamide analogs due to halogen-mediated van der Waals interactions. To address this:

Q. What experimental strategies optimize gelation efficiency of this compound in nonpolar solvents?

Methodological Answer: Gelation efficiency depends on solvent polarity and gelator concentration. For trichloronicotinamides, aromatic solvents (e.g., toluene) enhance π-π stacking, while aliphatic solvents require higher critical gelation concentrations. Systematic steps include:

Q. How to evaluate the impact of halogen substitution (e.g., Cl vs. CH₃) on the bioactivity of N-(2-aminoethyl)nicotinamide derivatives?

Methodological Answer: Halogens influence electronic and steric properties, affecting binding affinity. For example, 2,4,6-trichloro substitution may enhance hydrophobic interactions in enzyme pockets compared to methyl groups. Experimental approaches:

- Synthesize analogs with systematic halogen/methyl substitutions.

- Perform molecular docking (e.g., AutoDock Vina) and validate with SPR or ITC binding assays.

- Correlate IC₅₀ values (e.g., against Trypanosoma brucei) with Hammett substituent constants .

Data Contradiction Analysis

Q. Conflicting reports on mesophasic transitions in trichloronicotinamide gels: How to reconcile observations?

Methodological Answer: Discrepancies may arise from variations in heating rates or sample preparation (e.g., solvent traces). To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.